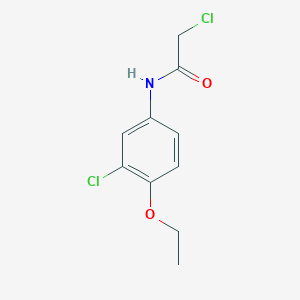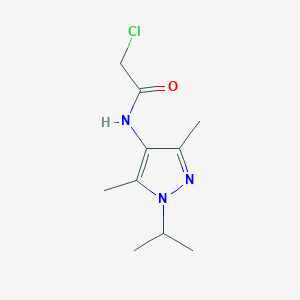![molecular formula C14H16ClNO4 B7576104 2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPCC and is synthesized through a complex chemical process. CPCC has been studied for its potential use in various scientific applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of CPCC is not fully understood. However, studies have shown that CPCC inhibits the activity of an enzyme called acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid oxidation. This, in turn, leads to the death of the target organism, whether it is a weed or a fungus.
Biochemical and Physiological Effects:
CPCC has been shown to have significant biochemical and physiological effects on the target organism. Studies have shown that CPCC inhibits the biosynthesis of fatty acids, which leads to the accumulation of malonyl-CoA. This, in turn, leads to the death of the target organism. CPCC has also been shown to have significant effects on the growth and development of the target organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCC has several advantages and limitations for lab experiments. One of the primary advantages is its potent herbicidal and fungicidal activity. This makes it an ideal compound for studying the mechanism of action of herbicides and fungicides. However, CPCC also has several limitations. One of the primary limitations is its toxicity. CPCC is highly toxic to humans and animals, which makes it difficult to work with in a lab setting.
Direcciones Futuras
There are several future directions for research on CPCC. One of the primary areas of research is the development of new herbicides and fungicides based on CPCC. This could lead to the development of more effective and environmentally friendly herbicides and fungicides. Another area of research is the development of new synthetic methods for CPCC. This could lead to more efficient and cost-effective methods for synthesizing CPCC. Finally, there is a need for further research on the mechanism of action of CPCC. This could lead to a better understanding of how CPCC works and how it can be used to develop new herbicides and fungicides.
Métodos De Síntesis
The synthesis of CPCC is a complex chemical process that involves several steps. The first step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with methyl isocyanate to form 2-(4-chlorophenoxy)ethyl isocyanate. The final step involves the reaction of 2-(4-chlorophenoxy)ethyl isocyanate with cyclopropane-1-carboxylic acid to form CPCC.
Aplicaciones Científicas De Investigación
CPCC has been studied for its potential use in various scientific applications. One of the primary areas of research has been its potential use as a herbicide. Studies have shown that CPCC has potent herbicidal activity against a wide range of weeds. CPCC has also been studied for its potential use as a fungicide. Studies have shown that CPCC has potent fungicidal activity against a wide range of fungi.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-16(13(17)11-8-12(11)14(18)19)6-7-20-10-4-2-9(15)3-5-10/h2-5,11-12H,6-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHYRABMMCNOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
